molecular formula C13H12BrN5O B12178803 3-(6-bromo-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

3-(6-bromo-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B12178803
M. Wt: 334.17 g/mol
InChI Key: RHHSTWLJQHJGJX-UHFFFAOYSA-N
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Description

3-(6-bromo-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features a brominated indole moiety linked to a triazole ring through a propanamide chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Coupling Reaction: The brominated indole and the triazole are then coupled using a suitable linker, such as a propanamide chain, often through an amide bond formation reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions might target the triazole ring or the amide bond.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Products might include indole-2,3-diones.

    Reduction: Reduced forms of the triazole or amide groups.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

3-(6-bromo-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole and triazole derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and triazole moieties can interact with enzymes, receptors, or nucleic acids, modulating their activity. The bromine atom might enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Lacks the bromine atom.

    3-(6-chloro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Contains a chlorine atom instead of bromine.

    3-(6-bromo-1H-indol-1-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide: Different position of the triazole ring.

Uniqueness

The presence of the bromine atom in 3-(6-bromo-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide may confer unique properties such as increased lipophilicity, altered electronic distribution, and potential for halogen bonding, which can influence its biological activity and binding affinity.

Properties

Molecular Formula

C13H12BrN5O

Molecular Weight

334.17 g/mol

IUPAC Name

3-(6-bromoindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C13H12BrN5O/c14-10-2-1-9-3-5-19(11(9)7-10)6-4-12(20)17-13-15-8-16-18-13/h1-3,5,7-8H,4,6H2,(H2,15,16,17,18,20)

InChI Key

RHHSTWLJQHJGJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NC3=NC=NN3)Br

Origin of Product

United States

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